Cas no 1203-29-8 (4(1H)-Pyrimidinone,tetrahydro-3-phenyl-2-thioxo-)

4(1H)-Pyrimidinone,tetrahydro-3-phenyl-2-thioxo- structure
1203-29-8 structure
Product Name:4(1H)-Pyrimidinone,tetrahydro-3-phenyl-2-thioxo-
CAS No:1203-29-8
MF:C10H10N2OS
MW:206.264200687408
CID:219948
PubChem ID:1549425
Update Time:2025-04-19

4(1H)-Pyrimidinone,tetrahydro-3-phenyl-2-thioxo- Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone,tetrahydro-3-phenyl-2-thioxo-
    • 3-phenyl-2-sulfanylidene-1,3-diazinan-4-one
    • 3-Phenyl-2-thio-4-oxo-hexahydro-1.3-diazin
    • 3-Phenyl-2-thioxo-4-oxo-hexahydro
    • 3-Phenyl-2-thioxo-tetrahydro-pyrimidin-4-on
    • 3-Phenyl-2-Thioxotetrahydropyrimidin-4-on
    • 3-phenyl-2-thioxo-tetrahydro-pyrimidin-4-one
    • 3-phenyl-5,6-dihydro-2-thiouracil
    • 4(1H)-Pyrimidinone, 2,3-dihydro-3-phenyl-2-thioxo-
    • 6-Oxo-1-phenyl-2-thioxoperhydropyrimidin
    • AC1LU860
    • AGN-PC-00MTBJ
    • NSC89524
    • NSC-89524
    • Z56760902
    • SR-01000025607-1
    • 1203-29-8
    • 3-phenyl-2-thioxo-hexahydropyrimidin-4-one
    • 4(1H)-Pyrimidinone, tetrahydro-3-phenyl-2-thioxo-
    • DTXSID50364306
    • SR-01000025607
    • Inchi: 1S/C10H10N2OS/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
    • InChI Key: XGPFPBSNEYHHGQ-UHFFFAOYSA-N
    • SMILES: S=C1NCCC(N1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 206.0515
  • Monoisotopic Mass: 206.051384
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Density: 1.34
  • Boiling Point: 321.5°C at 760 mmHg
  • Flash Point: 148.2°C
  • Refractive Index: 1.678
  • PSA: 32.34
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